3,3a,5,6,7,7a-hexahydro-2H-[1,2]thiazolo[5,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3a,5,6,7,7a-Hexahydro-2H-[1,2]thiazolo[5,4-d]pyrimidin-4-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a,5,6,7,7a-hexahydro-2H-[1,2]thiazolo[5,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a dihaloalkane in the presence of a base, leading to the formation of the thiazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3a,5,6,7,7a-Hexahydro-2H-[1,2]thiazolo[5,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3,3a,5,6,7,7a-Hexahydro-2H-[1,2]thiazolo[5,4-d]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for use in the development of novel materials with unique electronic or optical properties.
Biology: The compound’s interactions with biomolecules are investigated to understand its potential as a biochemical tool or therapeutic agent.
Industry: It may be used as an intermediate in the synthesis of other valuable compounds or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 3,3a,5,6,7,7a-hexahydro-2H-[1,2]thiazolo[5,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-: This compound shares a similar hexahydro structure but differs in its functional groups and overall reactivity.
1,4,5,6,7,7a-Hexahydro-2H-inden-2-one: Another structurally related compound with different chemical properties and applications.
Uniqueness
3,3a,5,6,7,7a-Hexahydro-2H-[1,2]thiazolo[5,4-d]pyrimidin-4-one is unique due to the presence of both nitrogen and sulfur atoms within its ring structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C5H9N3OS |
---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
3,3a,5,6,7,7a-hexahydro-2H-[1,2]thiazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H9N3OS/c9-4-3-1-8-10-5(3)7-2-6-4/h3,5,7-8H,1-2H2,(H,6,9) |
InChI Key |
OYFKYOZPTWYKTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(NCNC2=O)SN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.